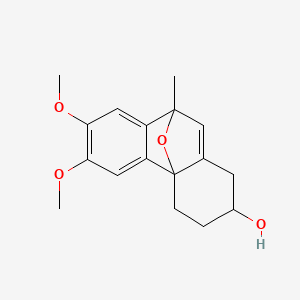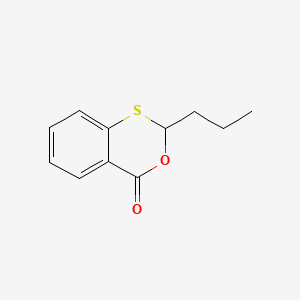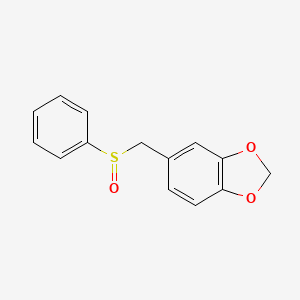
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- is a nucleoside analogue Nucleoside analogues are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- typically involves the following steps:
Starting Materials: The synthesis begins with a suitable pyrimidine derivative and a sugar moiety.
Glycosylation: The sugar moiety is glycosylated with the pyrimidine base under acidic or basic conditions to form the nucleoside.
Methoxylation: The methoxy group is introduced at the 4-position of the pyrimidine ring using methoxylating agents like sodium methoxide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Continuous Flow Chemistry: This method allows for better control over reaction conditions and scalability.
Purification Techniques: High-performance liquid chromatography (HPLC) and recrystallization are commonly used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium azide (NaN3), thiols (R-SH).
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides, thiols, or other substituted derivatives.
Aplicaciones Científicas De Investigación
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- has several scientific research applications:
Antiviral Research: It is studied for its potential to inhibit viral replication by incorporating into viral DNA or RNA, leading to chain termination.
Anticancer Research: The compound is investigated for its ability to interfere with DNA synthesis in rapidly dividing cancer cells, thereby inhibiting tumor growth.
Biochemical Studies: Used as a tool to study nucleic acid metabolism and the mechanisms of nucleoside transport and phosphorylation.
Industrial Applications: Potential use in the synthesis of other nucleoside analogues and as a precursor in pharmaceutical manufacturing.
Mecanismo De Acción
The mechanism of action of 2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- involves its incorporation into nucleic acids. Once incorporated, it causes chain termination due to the absence of a 3’-hydroxyl group, which is essential for the formation of phosphodiester bonds. This leads to the inhibition of DNA or RNA synthesis, thereby exerting its antiviral or anticancer effects. The molecular targets include viral polymerases and cellular DNA polymerases.
Comparación Con Compuestos Similares
Similar Compounds
3’-Azido-3’-deoxythymidine (AZT): Another nucleoside analogue used in antiviral therapy.
2’,3’-Dideoxyinosine (ddI): Used in the treatment of HIV.
2’,3’-Dideoxycytidine (ddC): Another antiviral nucleoside analogue.
Uniqueness
2(1H)-Pyrimidinone, 1-(2,3-dideoxy-3-fluoro-beta-D-erythro-pentofuranosyl)-4-methoxy- is unique due to the presence of a fluorine atom at the 3’ position and a methoxy group at the 4-position of the pyrimidine ring. These modifications enhance its stability and efficacy compared to other nucleoside analogues.
Propiedades
Número CAS |
248959-88-8 |
|---|---|
Fórmula molecular |
C10H13FN2O4 |
Peso molecular |
244.22 g/mol |
Nombre IUPAC |
1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]-4-methoxypyrimidin-2-one |
InChI |
InChI=1S/C10H13FN2O4/c1-16-8-2-3-13(10(15)12-8)9-4-6(11)7(5-14)17-9/h2-3,6-7,9,14H,4-5H2,1H3/t6-,7+,9+/m0/s1 |
Clave InChI |
VGOBKNZZQQHPCN-LKEWCRSYSA-N |
SMILES isomérico |
COC1=NC(=O)N(C=C1)[C@H]2C[C@@H]([C@H](O2)CO)F |
SMILES canónico |
COC1=NC(=O)N(C=C1)C2CC(C(O2)CO)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



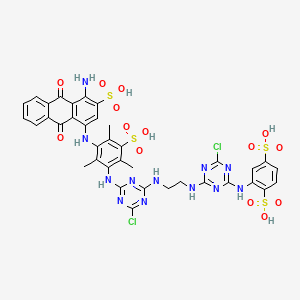
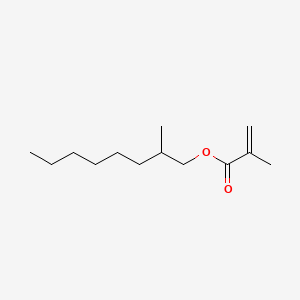
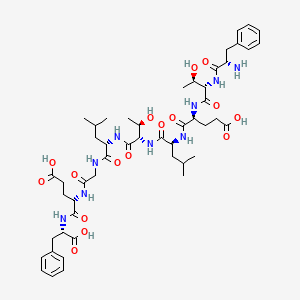
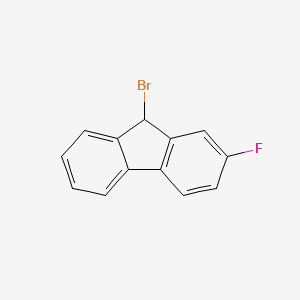

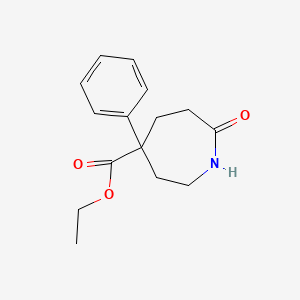
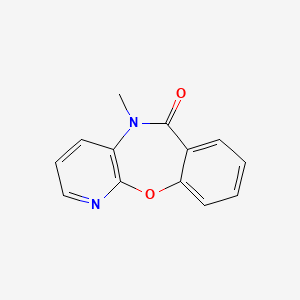
![2,4-Dibromo-6-[(methylamino)methyl]phenol](/img/structure/B15194924.png)

